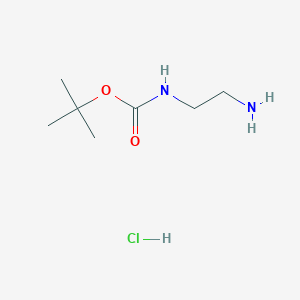

N-Boc-ethylenediamine hydrochloride

Vue d'ensemble

Description

N-Boc-ethylenediamine hydrochloride, also known as tert-Butyl (2-aminoethyl)carbamate hydrochloride, is a compound with the molecular formula C7H17ClN2O2 . It is a mono-protected derivative of ethylenediamine . It is used in the synthesis of Thyronamine derivatives and analogs .

Synthesis Analysis

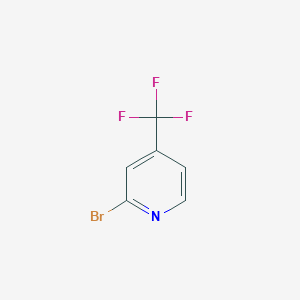

A large-scale synthesis of N-Boc-ethylenediamine has been described in the literature . The synthesis involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of N-Boc-ethylenediamine hydrochloride is represented by the InChI stringInChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H . The compound has a molecular weight of 196.67 g/mol . Chemical Reactions Analysis

N-Boc-ethylenediamine is used in the synthesis of Thyronamine derivatives and analogs . It is also used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .Physical And Chemical Properties Analysis

N-Boc-ethylenediamine hydrochloride appears as a clear colorless to very light yellow oily liquid . It has a refractive index of 1.458 (lit.) , a boiling point of 72-80 °C/0.1 mmHg (lit.) , and a density of 1.012 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique

Peptide Nucleic Acid (PNA) Synthesis

N-Boc-ethylenediamine is a pivotal intermediate in the chemistry of PNA . It is used in the synthetic route to obtain N-Boc-PNA-T-OH, and N-Fmoc-PNA-T-OH . These synthetic oligomers are extensively utilized in biomedical applications including antigene and antisense therapies, microarrays, biosensors, and fluorescent in situ hybridization (FISH) assays .

N-Boc Protection of Amines

N-Boc-ethylenediamine hydrochloride is used in the N-Boc protection of amines . This process is crucial in the synthesis of various organic compounds, particularly in the pharmaceutical industry.

Ethylenediamine Addition

tert-Butyl (2-aminoethyl)(ethyl)carbamate, a derivative of N-Boc-ethylenediamine, is used for ethylenediamine addition . This process is important in the synthesis of complex organic molecules.

Synthesis of Various Derivatives

N-Boc-ethylenediamine hydrochloride is used as a starting material in the synthesis of various derivatives, such as N-Boc-2-aminoacetaldehyde, N-Boc-ethanolamine, and 2-(Boc-amino)ethanethiol . These derivatives have various applications in scientific research.

Synthesis of Bioactive Compounds

N-Boc-ethylenediamine hydrochloride is used in the synthesis of bioactive compounds . For example, it is used in the synthesis of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, a compound with potential biological activity .

Pharmaceutical Research

N-Boc-ethylenediamine hydrochloride is used in pharmaceutical research for the synthesis of various drugs . For instance, it is used in the synthesis of Oxymetazoline impurity A .

Safety and Hazards

Mécanisme D'action

Target of Action

N-Boc-ethylenediamine hydrochloride, also known as tert-Butyl (2-aminoethyl)carbamate hydrochloride, is a mono-protected derivative of ethylenediamine It’s known that it’s used in the preparation of pharmacologically active analogues .

Mode of Action

The compound contains two functional groups: an amino group and a carbonyl group . These functional groups can participate in various reactions such as acylation, alkylation, amidation, and alkylation . This makes the molecule highly reactive.

Biochemical Pathways

It’s used in the synthesis of pharmacologically active analogues , which suggests it may play a role in various biochemical pathways depending on the specific analogue being synthesized.

Result of Action

The molecular and cellular effects of N-Boc-ethylenediamine hydrochloride’s action would depend on the specific pharmacologically active analogue that it’s used to synthesize . As such, these effects could vary widely.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-ethylenediamine hydrochloride. For instance, it’s sensitive to air , suggesting that its stability and reactivity could be affected by exposure to the atmosphere. Furthermore, its reactivity suggests that it could interact with various other compounds in its environment, potentially affecting its action and efficacy.

Propriétés

IUPAC Name |

tert-butyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHJJLCKXZTUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229735 | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-ethylenediamine hydrochloride | |

CAS RN |

79513-35-2 | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079513352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)

![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)